
Silver monosulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver monosulfide is a compound that has been widely studied for its potential applications in various scientific fields. It is a black solid that is insoluble in water and has a chemical formula of Ag2S. This compound has been found to possess unique properties that make it suitable for use in various scientific research applications.
Mécanisme D'action
The mechanism of action of silver monosulfide is not fully understood. However, it is believed that the compound interacts with biological molecules, such as proteins and enzymes, through the formation of covalent bonds. This interaction can lead to changes in the structure and function of these molecules, which can ultimately result in various biochemical and physiological effects.
Biochemical and Physiological Effects:
Silver monosulfide has been found to exhibit various biochemical and physiological effects, including antimicrobial activity, anti-inflammatory activity, and antioxidant activity. Its antimicrobial activity has been found to be effective against a wide range of microorganisms, including bacteria, viruses, and fungi. Its anti-inflammatory activity has been found to reduce inflammation and pain in various animal models. Its antioxidant activity has been found to protect cells from oxidative stress and damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using silver monosulfide in lab experiments is its unique properties, which make it suitable for use in various scientific research fields. However, there are also limitations to its use, including its toxicity and potential environmental impact. Researchers must take appropriate safety precautions when handling silver monosulfide to ensure that they do not expose themselves or others to harmful levels of the compound. Additionally, researchers must consider the potential environmental impact of using silver monosulfide and take appropriate measures to minimize any negative effects.
Orientations Futures
There are many future directions for research on silver monosulfide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the compound's potential applications in medicine, such as in the development of new antimicrobial agents or cancer therapies. Additionally, researchers can investigate the compound's potential applications in energy storage and conversion, such as in the development of new batteries or solar cells.
Conclusion:
In conclusion, silver monosulfide is a compound that has been widely studied for its potential applications in various scientific research fields. Its unique properties make it suitable for use in nanotechnology, catalysis, and environmental remediation. However, its use also has limitations, including its toxicity and potential environmental impact. Future research on silver monosulfide can lead to the development of new synthesis methods, as well as the discovery of new applications in medicine and energy storage and conversion.
Méthodes De Synthèse
The synthesis of silver monosulfide can be achieved through various methods, including chemical precipitation, electrochemical deposition, and hydrothermal synthesis. Chemical precipitation involves the reaction between silver nitrate and sodium sulfide in an aqueous solution. Electrochemical deposition involves the reduction of silver ions in a solution containing sulfide ions. Hydrothermal synthesis involves the reaction between silver nitrate and sodium sulfide in a high-temperature and high-pressure environment.
Applications De Recherche Scientifique
Silver monosulfide has been studied for its potential applications in various scientific research fields, including nanotechnology, catalysis, and environmental remediation. In nanotechnology, silver monosulfide has been found to possess unique optical and electronic properties that make it suitable for use in the development of nanoscale devices and sensors. In catalysis, silver monosulfide has been found to exhibit high catalytic activity, making it suitable for use in various chemical reactions. In environmental remediation, silver monosulfide has been found to have the potential to remove heavy metals and other pollutants from contaminated water and soil.
Propriétés
Numéro CAS |
12249-63-7 |
|---|---|
Nom du produit |
Silver monosulfide |
Formule moléculaire |
C28H41NS |
Poids moléculaire |
139.94 g/mol |
Nom IUPAC |
sulfanylidenesilver |
InChI |
InChI=1S/Ag.S |
Clé InChI |
PGWMQVQLSMAHHO-UHFFFAOYSA-N |
SMILES |
S=[Ag] |
SMILES canonique |
S=[Ag] |
Numéros CAS associés |
21548-73-2 (Parent) |
Synonymes |
Silver monosulfide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




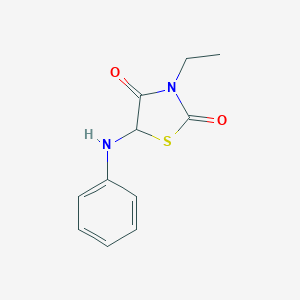
![4-({3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-2,4-dioxo-1,3-thiazolidin-5-yl}amino)benzoic acid](/img/structure/B227560.png)
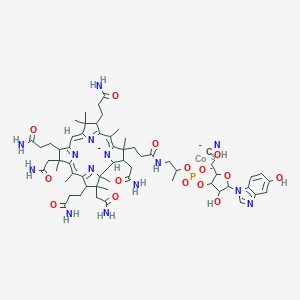
![N-[2,4,12,15,17,25-hexamethyl-3,6,10,13,16,19,23,26-octaoxo-11,24-di(propan-2-yl)-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28,29-dithia-2,5,12,15,18,25-hexazabicyclo[12.12.4]triacontan-7-yl]quinoxaline-2-carboxamide](/img/structure/B227571.png)


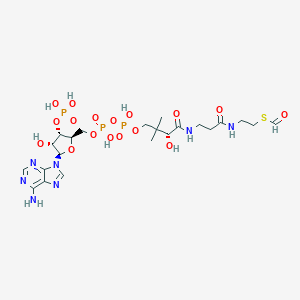
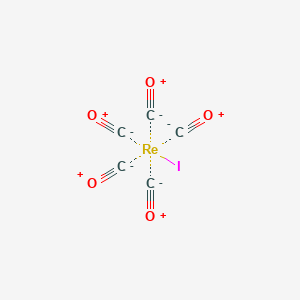
![1,3-dimethyl-2-[(1E,3E)-3-methylocta-1,3-dienyl]-4-oxocyclohex-2-ene-1-carboxylic acid](/img/structure/B227621.png)
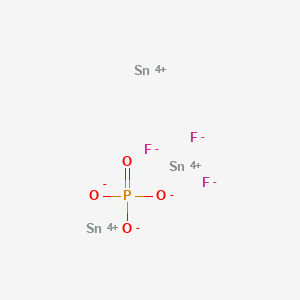

![Methyl 7-ethyl-4-(2-methoxy-2-oxoethyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B227657.png)
![2-[(6-ethyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B227665.png)